molecular formula C4H8 B12059712 2-Butene-1,1,1-d3(6ci)

2-Butene-1,1,1-d3(6ci)

Cat. No.: B12059712
M. Wt: 59.12 g/mol
InChI Key: IAQRGUVFOMOMEM-VGIDZVCYSA-N
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Description

2-Butene-1,1,1-d3 (6ci) is a deuterated form of 2-butene, where three hydrogen atoms are replaced by deuterium atoms. This compound is a mixture of cis and trans isomers and is commonly used in various scientific research applications due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butene-1,1,1-d3 can be synthesized through the deuteration of 2-butene. This process involves the replacement of hydrogen atoms with deuterium atoms using deuterium gas (D2) under specific reaction conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods

Industrial production of 2-Butene-1,1,1-d3 involves the large-scale deuteration of 2-butene using deuterium gas. The process is carried out in specialized reactors designed to handle deuterium gas and ensure efficient isotopic exchange. The product is then purified through distillation to separate the cis and trans isomers .

Chemical Reactions Analysis

Types of Reactions

2-Butene-1,1,1-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butene-1,1,1-d3 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

Mechanism of Action

The mechanism of action of 2-Butene-1,1,1-d3 involves its participation in chemical reactions where the deuterium atoms provide unique insights into reaction pathways. The isotopic labeling allows for the tracking of molecular transformations and the study of reaction intermediates. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butene-1,1,1-d3 is unique due to its specific isotopic labeling at the 1,1,1 positions, which provides distinct advantages in tracing and studying reaction mechanisms compared to other deuterated compounds. Its mixture of cis and trans isomers also offers additional insights into stereochemical effects in reactions .

Properties

Molecular Formula

C4H8

Molecular Weight

59.12 g/mol

IUPAC Name

(E)-1,1,1-trideuteriobut-2-ene

InChI

InChI=1S/C4H8/c1-3-4-2/h3-4H,1-2H3/b4-3+/i1D3

InChI Key

IAQRGUVFOMOMEM-VGIDZVCYSA-N

Isomeric SMILES

[2H]C([2H])([2H])/C=C/C

Canonical SMILES

CC=CC

Origin of Product

United States

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